5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a fluorinated quinoline derivativeThe incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with suitable cyclization agents under controlled conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another fluorinated quinoline derivative with antibacterial properties.
8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline: A fluorinated quinoline used in the synthesis of more complex compounds.
Uniqueness
5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern and the presence of the fluorine atom at the 5-position. This structural feature enhances its biological activity and stability compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h3-4,12H,1-2,5H2,(H,13,14) |
InChI Key |
PHVIEPMMNRKSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)C(=O)O)F |
Origin of Product |
United States |
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